

Technical Guide: Spectroscopic and Synthetic Profile of 3,5-Dibromo-2,6-dimethylpyridine

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Compound of Interest

Compound Name: 3,5-Dibromo-2,6-dimethylpyridine

Cat. No.: B189579

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of **3,5-Dibromo-2,6-dimethylpyridine**, a halogenated pyridine derivative with potential applications in pharmaceutical and materials science. Due to a lack of readily available experimental data in peer-reviewed literature, this guide presents a comprehensive set of predicted spectroscopic data, including ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a plausible experimental protocol for the synthesis of the title compound is proposed, starting from 2,6-dimethylpyridine. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3,5-Dibromo-2,6-dimethylpyridine**. These predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds.

Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	Singlet (s)	1H	H-4
~ 2.6 - 2.8	Singlet (s)	6H	2 x CH ₃ at C-2 and C-6

Predicted solvent: CDCl₃

Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~ 158 - 162	C-2 and C-6
~ 148 - 152	C-4
~ 120 - 124	C-3 and C-5
~ 23 - 26	2 x CH ₃

Predicted solvent: CDCl₃

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3100	Weak	Aromatic C-H Stretch
2950 - 3000	Medium	Aliphatic C-H Stretch
1550 - 1600	Medium-Strong	Aromatic C=C and C=N Stretch
1450 - 1500	Medium-Strong	Aromatic C=C and C=N Stretch
1000 - 1100	Strong	C-Br Stretch

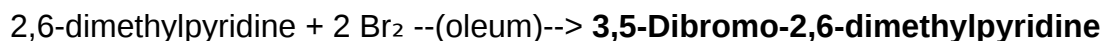
Predicted Mass Spectrometry (MS) Data

m/z	Relative Abundance	Assignment
265	~50%	[M] ⁺ (with ⁷⁹ Br, ⁷⁹ Br)
267	~100%	[M+2] ⁺ (with ⁷⁹ Br, ⁸¹ Br)
269	~50%	[M+4] ⁺ (with ⁸¹ Br, ⁸¹ Br)
186/188	Variable	[M - Br] ⁺
171/173	Variable	[M - Br - CH ₃] ⁺

Proposed Synthetic Protocol

A plausible method for the synthesis of **3,5-Dibromo-2,6-dimethylpyridine** is the direct bromination of 2,6-dimethylpyridine. The methyl groups at positions 2 and 6 are activating and ortho-, para-directing. However, direct bromination of pyridines can be challenging and often requires harsh conditions. A common method involves the use of oleum or sulfuric acid to facilitate the electrophilic substitution.

Reaction Scheme:



Materials:

- 2,6-dimethylpyridine
- Bromine (Br₂)
- Oleum (fuming sulfuric acid, e.g., 20% SO₃)
- Sodium hydroxide (NaOH) solution
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and safety equipment

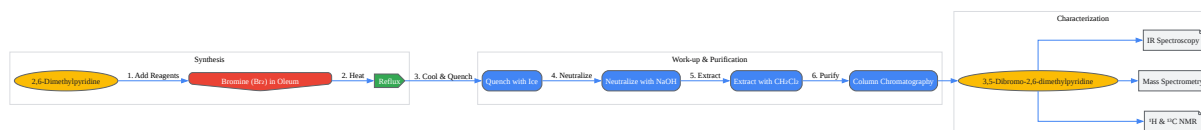
Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, carefully add 2,6-dimethylpyridine.
- Cool the flask in an ice-water bath and slowly add oleum with stirring.
- Once the addition is complete, slowly add bromine from the dropping funnel while maintaining the low temperature.
- After the bromine has been added, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).
- After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
- Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic extracts and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure **3,5-Dibromo-2,6-dimethylpyridine**.

Characterization:

The structure of the synthesized **3,5-Dibromo-2,6-dimethylpyridine** should be confirmed using the spectroscopic methods outlined in section 1 (^1H NMR, ^{13}C NMR, IR, and MS).

Visualizations



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